![molecular formula C10H16F2N2O B2926559 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole CAS No. 1856046-31-5](/img/structure/B2926559.png)
1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole is a chemical compound with the molecular formula C10H16F2N2O and a molecular weight of 218.24 g/mol This compound is characterized by the presence of a pyrazole ring substituted with a sec-butyl group and a difluoroethoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole typically involves the reaction of appropriate pyrazole derivatives with sec-butyl halides and difluoroethoxy methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process includes:
- Preparation of the pyrazole core.
- Introduction of the sec-butyl group via alkylation.
- Methylation with difluoroethoxy methylating agents. The reaction conditions are optimized to achieve high yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation products include pyrazole oxides.
- Reduction products include reduced pyrazole derivatives.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
- 1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride .
- This compound derivatives with different substituents.
Uniqueness: this compound is unique due to the presence of both sec-butyl and difluoroethoxy methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other pyrazole derivatives.
Propiedades
IUPAC Name |
1-butan-2-yl-3-(2,2-difluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-3-8(2)14-5-4-9(13-14)6-15-7-10(11)12/h4-5,8,10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGHGWVILMFEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)COCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
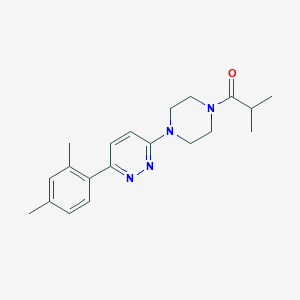
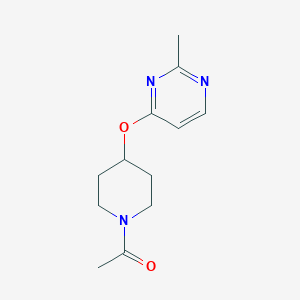

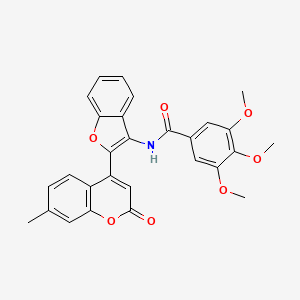
![3-[(Propan-2-yloxy)methyl]-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2926483.png)
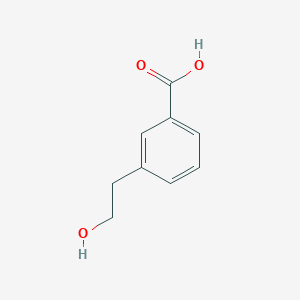
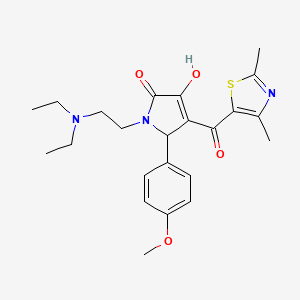
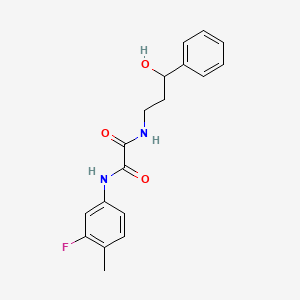
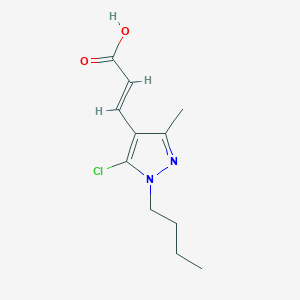
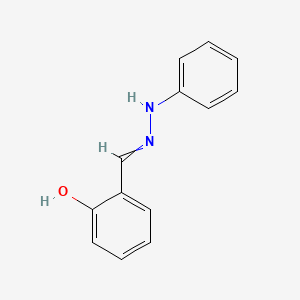
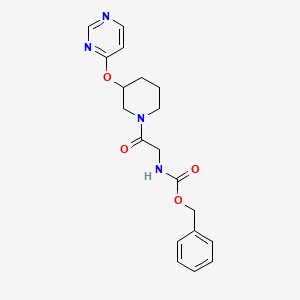
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,2-dimethylpyrimidin-4-amine](/img/structure/B2926493.png)

![1-[4-(5-Methyl-3,6-dihydro-2H-pyridine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2926499.png)
